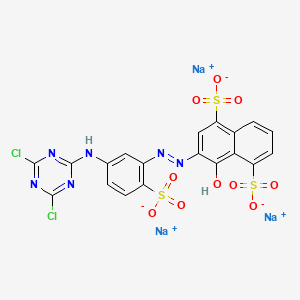

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠是一种复杂的有机化合物,属于偶氮染料类。偶氮染料的特征是存在 (–N=N–) 官能团,该官能团连接两个对称或不对称的烷基或芳基自由基。该化合物由于其鲜艳的色彩和稳定性,被广泛应用于各个行业。

准备方法

合成路线和反应条件

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠的合成通常涉及一个多步过程。起始材料包括 4,6-二氯-1,3,5-三嗪和 4-羟基萘-1,5-二磺酸。合成从 4-羟基萘-1,5-二磺酸的重氮化开始,然后与 5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基偶合。 反应在受控的 pH 和温度条件下进行,以确保形成所需的偶氮化合物 .

工业生产方法

该化合物的工业生产涉及使用与上述类似反应条件的大规模合成。 该工艺针对高产率和高纯度进行了优化,通常涉及连续流动反应器和自动化控制系统以维持必要的反应参数 .

化学反应分析

反应类型

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化态,影响其颜色性质。

还原: 还原反应可以断裂偶氮键 (–N=N–) ,导致胺的形成。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如连二亚硫酸钠,以及亲核试剂,如胺和硫醇。 反应通常在受控的温度和 pH 条件下,在水溶液或有机溶剂中进行 .

主要生成物

这些反应生成的主要产物取决于具体的反应条件。 例如,氧化会导致醌的形成,而还原会产生芳香胺 .

科学研究应用

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠具有广泛的科学研究应用:

化学: 用作各种化学反应中的染料,以研究反应机理和动力学。

生物学: 用于显微镜染色技术,以可视化细胞成分。

医学: 由于其稳定性和与各种生物分子形成复合物的能力,正在研究其在药物递送系统中的潜在用途。

作用机理

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠的作用机制涉及其通过偶氮键 (–N=N–) 和三嗪环与分子靶标的相互作用。该化合物可以与各种底物形成稳定的复合物,影响它们的性质和功能。 涉及的分子途径包括电子转移和氢键相互作用 .

作用机制

The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .

相似化合物的比较

类似化合物

- 5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-4-羟基-3-[(4-磺酸-1-萘基)偶氮]萘-2,7-二磺酸三钠

- 5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-4-羟基-3-[(1-磺酸-2-萘基)重氮基]-2,7-萘二磺酸三钠

独特性

3-[[5-[(4,6-二氯-1,3,5-三嗪-2-基)氨基]-2-磺酸苯基]偶氮]-4-羟基萘-1,5-二磺酸三钠与类似化合物不同之处在于其三嗪环和偶氮键的独特组合,这提供了非凡的稳定性和鲜艳的颜色性质。 这使得它在需要持久和强烈的着色的应用中特别有价值 .

生物活性

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate, commonly referred to as Reactive Orange 86, is a synthetic dye that exhibits notable biological activities. This compound is characterized by its complex structure and various functional groups that contribute to its reactivity and potential applications in fields such as dyeing, biochemistry, and environmental science.

- Molecular Formula : C20H14Cl2N8O10S3Na3

- Molecular Weight : 759.41 g/mol

- CAS Number : 57359-00-9

Biological Activity Overview

Reactive Orange 86 has been studied for its biological activity in several contexts:

- Antimicrobial Properties : Research indicates that azo dyes can exhibit antimicrobial activity against various bacterial strains. The presence of the triazine moiety in Reactive Orange 86 enhances its interaction with microbial cells, potentially leading to cell membrane disruption and inhibition of growth.

- Cytotoxic Effects : Studies have shown that Reactive Orange 86 can induce cytotoxic effects in certain cell lines. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells.

- Environmental Impact : The biological activity of Reactive Orange 86 extends to its ecotoxicological effects on aquatic organisms. It has been shown to affect the growth and reproduction of various fish species when present in contaminated water bodies.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Reactive Orange 86 demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that Reactive Orange 86 exhibits dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 75 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 90 |

The cytotoxic mechanism appears to be linked to oxidative stress induction, as evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Ecotoxicological Effects

Research assessing the impact of Reactive Orange 86 on aquatic life found that exposure resulted in reduced survival rates and developmental abnormalities in fish embryos:

| Species | LC50 (mg/L) | Observations |

|---|---|---|

| Danio rerio (zebrafish) | 0.5 | Increased mortality at higher concentrations |

| Oncorhynchus mykiss | 0.8 | Developmental deformities observed |

Case Studies

- Case Study on Wastewater Treatment : A study examined the effectiveness of various treatment methods for removing Reactive Orange 86 from industrial wastewater. Results indicated that advanced oxidation processes (AOPs) significantly reduced dye concentration by over 90%, highlighting the importance of effective treatment strategies for mitigating environmental impact.

- Case Study on Antimicrobial Applications : In a clinical setting, a formulation containing Reactive Orange 86 was tested for its potential use as an antimicrobial agent in wound dressings. The results showed promising activity against common pathogens found in infected wounds.

属性

CAS 编号 |

85959-03-1 |

|---|---|

分子式 |

C19H9Cl2N6Na3O10S3 |

分子量 |

717.4 g/mol |

IUPAC 名称 |

trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |

InChI 键 |

XZOLNPXOULYRKE-UHFFFAOYSA-K |

规范 SMILES |

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。